

# (2-Chloroethoxy)methanediol molecular weight and formula

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## Compound of Interest

Compound Name: (2-Chloroethoxy)methanediol

CAS No.: 71501-28-5

Cat. No.: B12660888

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## Technical Profile: (2-Chloroethoxy)methanediol Dynamics, Stability, and Analytical Characterization Executive Summary & Core Data

**(2-Chloroethoxy)methanediol** (CAS: 71501-28-5) is a geminal diol (gem-diol) derivative.[1][2][3] Chemically, it represents the hydrate of 2-chloroethyl formate.[1] Unlike stable alcohols, this molecule exists in a delicate equilibrium, primarily observed in aqueous solutions of its parent ester or as a degradation intermediate of chloro-substituted acetals.[1]

Its primary relevance lies in pharmaceutical impurity profiling and polymer degradation studies, where it acts as a marker for the hydrolysis of 2-chloroethyl functionalized excipients or active pharmaceutical ingredients (APIs).[1]

## Physicochemical Specifications

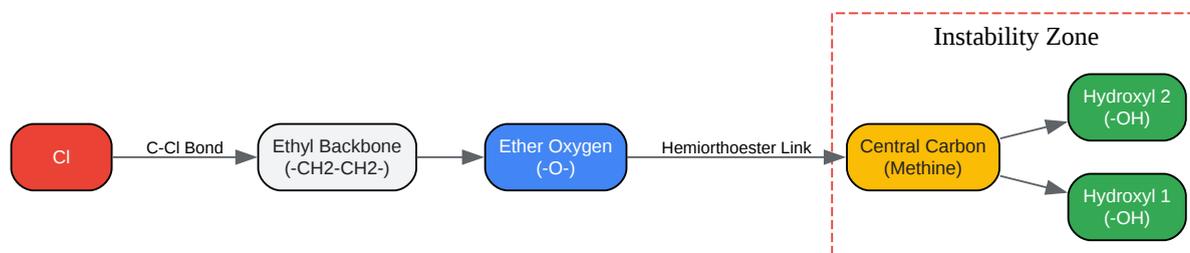
Parameter	Value	Technical Note
CAS Registry Number	71501-28-5	Unique identifier for the specific gem-diol form.[1][2][3][4][5][6][7][8][9]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> ClO <sub>3</sub>	Confirmed via elemental composition analysis.[1]
Molecular Weight	126.54 g/mol	Monoisotopic Mass: ~126.008 g/mol .[1]
Structure Class	Geminal Diol / Hemioorthoformate	Unstable isolate; exists in equilibrium.[1]
Predicted Density	1.387 g/cm <sup>3</sup>	High density due to halogenation and H-bonding.[1]
Predicted Boiling Point	64.8°C (at 760 mmHg)	Theoretical; likely decomposes/dehydrates before boiling.[1]

## Structural Architecture & Stability Logic

To understand the behavior of **(2-Chloroethoxy)methanediol**, one must analyze its connectivity.[1] It is not a simple ether.[1][2] It consists of a central carbon atom bonded to two hydroxyl groups (gem-diol), a hydrogen, and a (2-chloroethoxy) ether linkage.[1]

## Molecular Connectivity Diagram

The following diagram illustrates the specific atomic arrangement and the inherent "instability vectors" (the gem-diol center).[1]



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Figure 1: Structural connectivity of **(2-Chloroethoxy)methanediol** showing the labile gem-diol center.[1]

## The Gem-Diol Instability Rule

In organic synthesis, geminal diols (

) are thermodynamically unstable relative to their carbonyl counterparts (aldehydes/ketones) unless stabilized by strong electron-withdrawing groups (like in chloral hydrate).[1]

For **(2-Chloroethoxy)methanediol**:

- Dehydration: It spontaneously loses water to form 2-chloroethyl formate.[1]
- Hydrolysis: In acidic media, the ether bond cleaves, releasing Formic Acid and 2-Chloroethanol.[1]

## Synthesis & Formation Mechanism

Researchers typically encounter this molecule not as a starting material, but as a hydrolysis intermediate.[1] The following protocol describes the in situ generation for analytical verification (e.g., NMR studies).

## Mechanistic Pathway

The formation is reversible.[1] The compound is the "hydrated" form of the formate ester.[1]

Reaction:

[1]

## Experimental Workflow: In Situ Generation

Objective: To observe the chemical shift of the methine proton in **(2-Chloroethoxy)methanediol** using

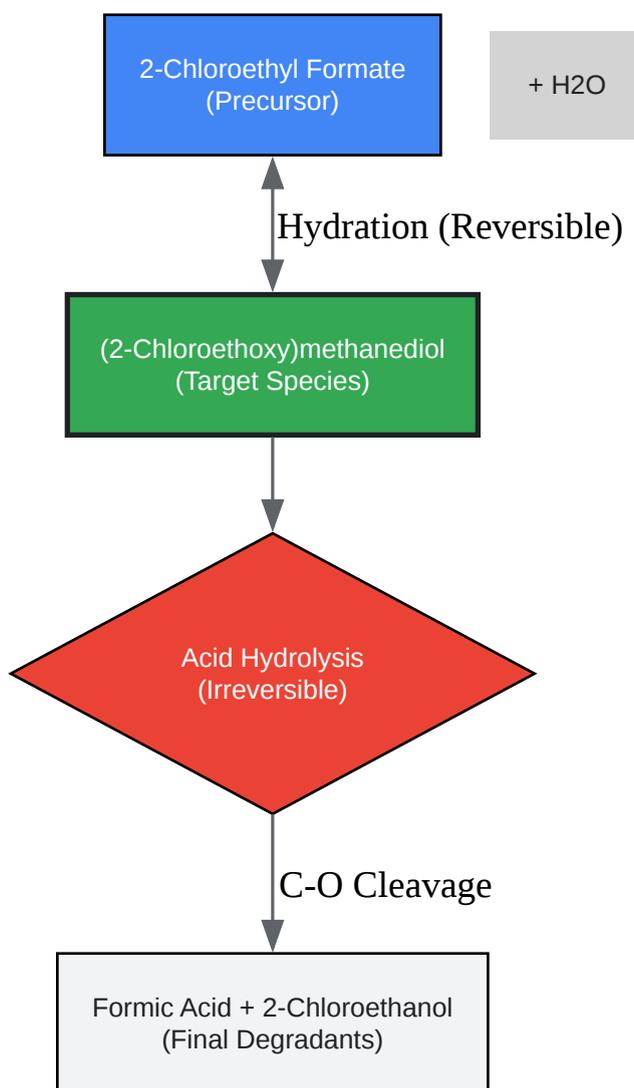
H-NMR.

Protocol:

- Preparation: Dissolve 50 mg of 2-chloroethyl formate (CAS 627-63-4) in 0.6 mL of (Deuterium Oxide) inside an NMR tube.[1]
- Catalysis: Add a trace amount (1 L) of deuterated acid ( ) to catalyze the hydration equilibrium.
- Equilibration: Allow the tube to sit at 4°C for 30 minutes. The low temperature favors the exothermic hydration and stabilizes the gem-diol.[1]
- Observation: Analyze via H-NMR.
  - Target Signal: Look for a shift in the formate proton.[1] The aldehyde proton of the ester ( 8.0 ppm) will decrease, and a new peak (methine of the diol) will appear upfield ( 5.0–6.0 ppm).[1]

## Degradation & Equilibrium Diagram

The following flowchart details the lifecycle of the molecule in aqueous systems.[1]



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Figure 2: The equilibrium and degradation pathway of **(2-Chloroethoxy)methanediol**.<sup>[1]</sup>

## Analytical Challenges & Toxicology Identification in Drug Development

**(2-Chloroethoxy)methanediol** is often flagged in Extractables & Leachables (E&L) studies involving sterilized medical devices or pharmaceutical packaging containing chlorinated polymers.<sup>[1]</sup>

- GC-MS Analysis: You will likely NOT see the molecular ion (

126) in Gas Chromatography.[1] The high injector temperature (C) causes immediate dehydration back to 2-chloroethyl formate (108) or fragmentation into 2-chloroethanol (80).[1]

- LC-MS Analysis: Soft ionization (ESI) in negative mode may detect the formate adduct, but the gem-diol is elusive.[1]
- Recommended Method: Cryogenic NMR or LC-MS/MS using derivatization (e.g., with DNPH) to trap the aldehyde form, inferring the equilibrium.[1]

## Toxicological Context

Researchers must handle this theoretical entity with the same precautions as 2-chloroethanol (Ethylene chlorohydrin).[1]

- Hazard Class: Highly Toxic / Alkylating Agent.[1]
- Mechanism: The 2-chloroethyl moiety is a potential alkylating agent, capable of reacting with DNA nucleophiles.[1]
- Metabolism: In vivo, it hydrolyzes to 2-chloroethanol, which is further oxidized to chloroacetaldehyde (a known mutagen).

## References

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